molecular formula C12H17N B13825390 (2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile

(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile

Cat. No.: B13825390
M. Wt: 175.27 g/mol
InChI Key: NARJQJBBSQYNGG-IPSKPHQWSA-N
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Description

(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile typically involves a multi-step process. One common method includes the reaction of a bicyclic ketone with an appropriate nitrile under acidic conditions. The reaction is conducted at elevated temperatures, usually ranging from 50°C to 100°C, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through distillation or recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrile group is replaced by other functional groups such as amines or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Ammonia, alcohols; basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines, esters.

Scientific Research Applications

(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetaldehyde
  • (2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetone

Uniqueness

Compared to similar compounds, (2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile is unique due to its nitrile functional group, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile

InChI

InChI=1S/C12H17N/c1-11(2)9-4-6-12(3,8-9)10(11)5-7-13/h5,9H,4,6,8H2,1-3H3/b10-5-/t9-,12+/m0/s1

InChI Key

NARJQJBBSQYNGG-IPSKPHQWSA-N

Isomeric SMILES

C[C@@]1\2CC[C@@H](C1)C(/C2=C/C#N)(C)C

Canonical SMILES

CC1(C2CCC(C2)(C1=CC#N)C)C

Origin of Product

United States

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